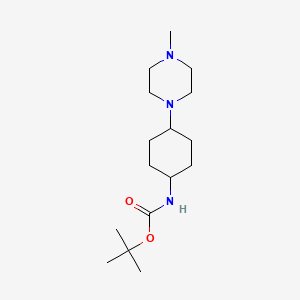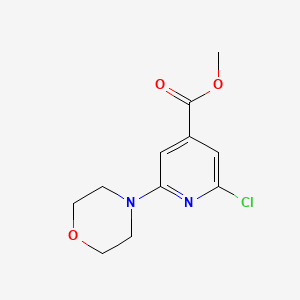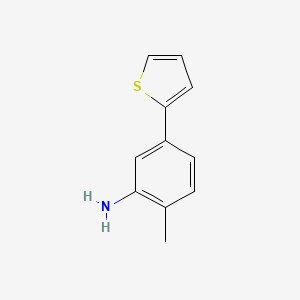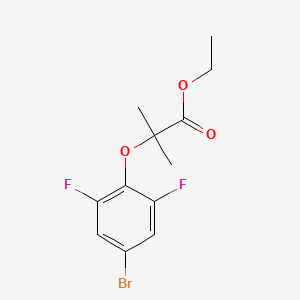
8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
説明
Synthesis Analysis
Quinoline, an essential heterocyclic compound, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” consists of a quinoline ring fused with a pyridine moiety . The compound has a molecular weight of 333.2 g/mol.科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, known for their electron-rich structures, are extensively used as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective against metallic corrosion. This property is attributed to the high electron density of quinoline derivatives, which facilitates strong adsorption and interaction with metal atoms (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocycles Using Propargylic Alcohols
Propargylic alcohols serve as versatile building blocks in organic synthesis, particularly for constructing heterocyclic systems like pyridines, quinolines, and isoquinolines. These compounds, integral to medicinal chemistry, are components of numerous pharmaceuticals, dyes, and agrochemicals. Innovative synthetic strategies leveraging propargylic alcohols have been developed, highlighting the synthetic versatility and importance of quinoline structures in creating biologically active molecules (Mishra, Nair, & Baire, 2022).
Photocatalytic Degradation of Pollutants
Quinoline derivatives also play a role in environmental applications, such as the photocatalytic degradation of pollutants. Studies have shown that quinoline compounds, when subjected to photocatalytic processes, can undergo complex degradation pathways, leading to the mineralization of pollutants. This highlights their potential use in water treatment and purification technologies (Pichat, 1997).
Biologically Significant Optical Sensors
In the realm of chemical sensing, quinoline derivatives have been utilized as core units in the design of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for detecting various analytes, showcasing the adaptability of quinoline structures in developing sensitive and selective sensing materials (Jindal & Kaur, 2021).
特性
IUPAC Name |
8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14;/h3-10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKMTSJXIDYEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




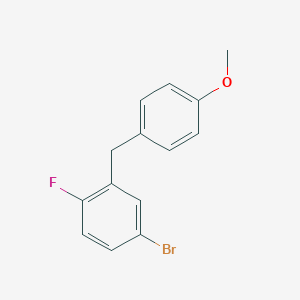
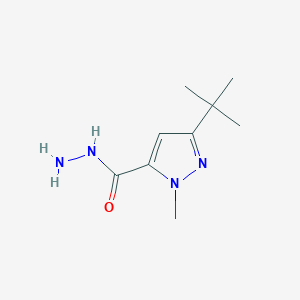

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
